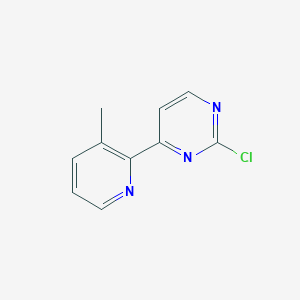
5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is a heterocyclic aromatic organic compound It contains a pyrimidinamine ring substituted with a methyl group and a 1-methyl-1H-1,2,4-triazol-5-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidinamine Core: The pyrimidinamine core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Attachment of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or THF.
Substitution: Halides, alkylating agents, in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or alkanes.
Substitution: Alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar in structure but contains a bromine atom instead of a methyl group.
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine: Contains a nitrophenyl group instead of a methyl group.
Uniqueness: 5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methylated triazole group provides enhanced stability and potential for diverse chemical transformations.
Eigenschaften
IUPAC Name |
5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJLTVOUHFEWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=NC=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)

![3-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7829170.png)



![1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B7829193.png)
![1,4-Dimethyl 2-[(3,4-dimethoxyphenyl)methyl]butanedioate](/img/structure/B7829194.png)
![[1-(2-Cyanobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829199.png)

![4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid](/img/structure/B7829208.png)


![tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate](/img/structure/B7829252.png)
